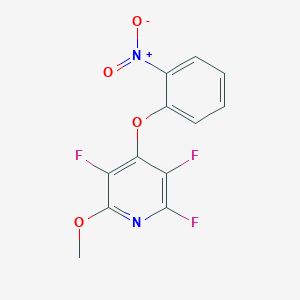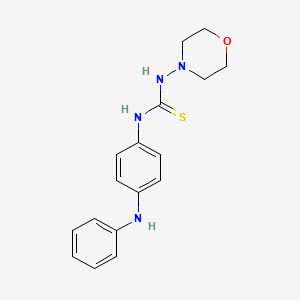
1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that includes an aniline group, a morpholine ring, and a thiourea moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 4-anilinophenyl isothiocyanate with morpholine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.
Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the thiourea moiety forming hydrogen bonds or covalent bonds with the target, leading to inhibition or activation of the target’s function.
Comparación Con Compuestos Similares
- 1-(4-Anilinophenyl)-3-(2-chlorophenyl)urea
- (E)-2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol
- 2-{[(4-anilinophenyl)imino]methyl}-4-nitrophenol
Uniqueness: 1-(4-Anilinophenyl)-3-morpholin-4-ylthiourea stands out due to its unique combination of aniline, morpholine, and thiourea groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
516458-10-9 |
|---|---|
Fórmula molecular |
C17H20N4OS |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(4-anilinophenyl)-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C17H20N4OS/c23-17(20-21-10-12-22-13-11-21)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H2,19,20,23) |
Clave InChI |
BTAPFTLAHVLGGY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Solubilidad |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10868915.png)
![methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10868922.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10868924.png)
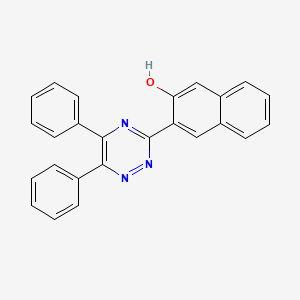
![1,3-bis[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B10868942.png)
![1,3-Benzoxazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868944.png)
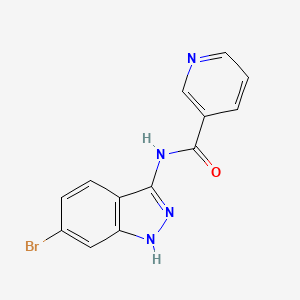
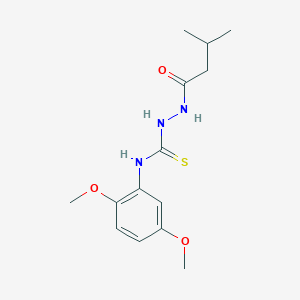
![2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868966.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)
![N-(2,3-dimethylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10868990.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869004.png)
